molecular formula C8H4F3NS B13007907 7-(Trifluoromethyl)benzo[d]isothiazole

7-(Trifluoromethyl)benzo[d]isothiazole

Cat. No.: B13007907
M. Wt: 203.19 g/mol
InChI Key: YDBYVRBQKSWEHJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]isothiazole is a high-value chemical scaffold for research and development, particularly in medicinal chemistry and drug discovery. The benzothiazole core is a privileged structure in pharmacology, known for its versatile biological activities and ability to interact with diverse biological targets . The incorporation of a trifluoromethyl (CF3) group is a strategic modification in drug design, as it can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and high lipophilicity . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Researchers can utilize this scaffold to create potential inhibitors for various enzymes and receptors. Benzothiazole derivatives have demonstrated substantial research interest in areas such as anticancer , antimicrobial , and anti-Alzheimer's applications . For instance, trifluoromethyl-containing benzothiazole ureas have shown promising in vitro anticancer activity against several human tumor-derived cell lines, including renal and CNS cancers . Furthermore, the planar structure of the benzothiazole ring allows for optimal π–π stacking interactions with biological macromolecules, making it a valuable fragment for probing protein targets . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3NS

Molecular Weight

203.19 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H

InChI Key

YDBYVRBQKSWEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SN=C2

Origin of Product

United States

Synthetic Methodologies for 7 Trifluoromethyl Benzo D Isothiazole and Its Analogues

Strategies for Introducing the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF3) group into an aromatic system is a critical step in the synthesis of 7-(trifluoromethyl)benzo[d]isothiazole. This moiety is known to significantly influence the physicochemical and biological properties of molecules, including lipophilicity, metabolic stability, and binding affinity. researchgate.net Several approaches have been developed for the trifluoromethylation of aromatic compounds, which can be broadly categorized into direct trifluoromethylation, radical-mediated reactions, and the use of trifluoromethyl-containing building blocks.

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing aromatic ring. This can be achieved through electrophilic, nucleophilic, or radical pathways.

Electrophilic trifluoromethylation reagents, often referred to as "CF3+" sources, are hypervalent iodine compounds. Among the most prominent are Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II). jyoungpharm.orgbeilstein-journals.org These reagents can trifluoromethylate a variety of nucleophiles, including arenes, under mild conditions. google.comnih.gov While direct C-H trifluoromethylation of arenes can be challenging, the use of a directing group on the aromatic substrate can facilitate regioselective substitution.

Nucleophilic trifluoromethylation often employs the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3). nih.govresearchgate.net This reagent, in the presence of a fluoride (B91410) source, generates the trifluoromethyl anion (CF3-), a potent nucleophile. This approach is typically used for the trifluoromethylation of carbonyl compounds and imines. nih.govresearchgate.net Its application in the direct trifluoromethylation of aryl halides can be achieved through transition metal-catalyzed cross-coupling reactions.

Trifluoromethyl Radical Mediated Reactions

Trifluoromethyl radical (•CF3) mediated reactions offer a powerful alternative for the formation of C-CF3 bonds. These reactions are often initiated by the decomposition of a radical precursor. A common source of trifluoromethyl radicals is trifluoroiodomethane (CF3I) upon photolytic or thermal initiation. Another approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), which can generate •CF3 radicals under oxidative conditions. These highly reactive radicals can then add to aromatic rings, leading to trifluoromethylated products.

Application of Trifluoromethyl Building Blocks

An alternative and often more regioselective strategy involves the use of commercially available or readily synthesized building blocks that already contain the trifluoromethyl group. For the synthesis of this compound, a key precursor would be 2-amino-3-mercaptobenzotrifluoride. However, the direct synthesis of this specific precursor is not widely reported. A more common approach is to utilize precursors such as 2-amino-5-(trifluoromethyl)benzenethiol, which has been used in the synthesis of related heterocyclic systems like 7-trifluoromethyl-4H-1,4-benzothiazines. researchgate.net The synthesis of such precursors often starts from a trifluoromethylated aniline (B41778) or nitrobenzene (B124822) derivative, which then undergoes functional group manipulations to introduce the amino and thiol groups at the required positions.

Construction of the Benzo[d]isothiazole Core

The formation of the fused isothiazole (B42339) ring is the second critical phase in the synthesis of this compound. This can be accomplished through either intramolecular cyclization of a suitably substituted benzene (B151609) derivative or through intermolecular reactions that build the heterocyclic ring onto the aromatic scaffold. A recent review provides a comprehensive overview of modern synthetic methods for benzo[d]isothiazoles. researchgate.net

Intramolecular Cyclization Protocols

Intramolecular cyclization is a common and efficient method for constructing the benzo[d]isothiazole core. These reactions typically involve a benzene ring substituted with an amino or a derivative at one position and a sulfur-containing group at an adjacent position.

For instance, the oxidative cyclization of 2-aminothiophenols is a well-established method for the synthesis of benzothiazoles, a related class of compounds. A similar strategy can be envisioned for benzo[d]isothiazoles, starting from a 2-amino-3-mercaptobenzotrifluoride precursor. In such a reaction, an oxidizing agent would promote the formation of the N-S bond, leading to the desired heterocyclic ring system.

Another intramolecular approach involves the cyclization of 2-halobenzamides with a sulfur source. While this method typically yields benzo[d]isothiazol-3(2H)-ones, modifications can lead to other derivatives.

Intermolecular Annulation Reactions

Intermolecular annulation reactions involve the construction of the isothiazole ring from two or more separate components directly onto the benzene ring. One such method involves the reaction of an ortho-lithiated N-arylbenzamide with a sulfur source, followed by cyclization.

A notable example of an intermolecular approach is the reaction of 2-aminothiophenols with aldehydes, which is a common route to 2-substituted benzothiazoles. While not directly applicable to the parent benzo[d]isothiazole, this highlights the potential for intermolecular strategies in the synthesis of related heterocycles.

More recently, transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic rings. For example, the copper-catalyzed reaction of o-iodoanilines with a sulfur source and a third component can lead to the formation of the benzo[d]isothiazole ring system.

Interactive Data Tables

Table 1: Key Reagents for Trifluoromethylation

Reagent NameChemical FormulaType of TrifluoromethylationKey Features
Togni Reagent IIC8H4F3IO2ElectrophilicMild, versatile, hypervalent iodine reagent. jyoungpharm.orgbeilstein-journals.orggoogle.com
Ruppert-Prakash Reagent(CH3)3SiCF3NucleophilicRequires a fluoride initiator. nih.govresearchgate.net
TrifluoroiodomethaneCF3IRadicalCan be initiated by light or heat.
Sodium trifluoromethanesulfinateCF3SO2NaRadicalGenerates •CF3 under oxidative conditions.

Table 2: General Synthetic Approaches to the Benzo[d]isothiazole Core

Synthetic StrategyStarting Material TypeKey Transformation
Intramolecular Cyclization2-Aminothiophenol derivativeOxidative N-S bond formation
Intramolecular Cyclization2-Halobenzamide and sulfur sourceC-S and N-S bond formation
Intermolecular Annulationo-Iodoaniline, sulfur source, and third componentCopper-catalyzed cyclization

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis is a cornerstone in the synthesis of benzo[d]isothiazole derivatives, offering efficient routes for C-S and N-S bond formation. nih.gov Copper, rhodium, and nickel catalysts are prominently featured in these methodologies.

Copper-catalyzed reactions are widely employed for the synthesis of benzo[d]isothiazol-3(2H)-ones, which are precursors to other benzo[d]isothiazole derivatives. One approach involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, catalyzed by Cu(I) under an oxygen atmosphere, to form the N-S bond. nih.gov Another versatile copper-catalyzed method is the cascade reaction of 2-halobenzamides with elemental sulfur (S₈) or carbon disulfide (CS₂), which proceeds through the formation of both C-S and N-S bonds. nih.gov For instance, a CuCl-catalyzed cascade reaction has been developed for this transformation. nih.gov

Rhodium catalysts have been utilized for the oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org This C-H activation approach uses a [Cp*Rh(MeCN)₃][SbF₆]₂ catalyst and a silver acetate (B1210297) (AgOAc) oxidant to construct the benzo[d]isothiazole ring. arkat-usa.org

Nickel catalysis provides an alternative, often ligand-free, pathway. A nano-nickel ferrite (B1171679) (NNF) catalyst has been shown to be effective for the synthesis of benzo[d]isothiazolones from 2-halobenzamides and sulfur powder. arkat-usa.org This heterogeneous catalyst is reusable for several cycles, adding a green chemistry aspect to the synthesis. arkat-usa.org

Table 1: Overview of Metal-Catalyzed Synthetic Routes for Benzo[d]isothiazoles

Catalyst System Starting Material Sulfur Source Key Transformation Ref
Cu(I) / O₂ 2-Mercaptobenzamides --- Intramolecular N-S bond formation nih.gov
CuCl 2-Halobenzamides S₈ or CS₂ Cascade C-S/N-S bond formation nih.gov
[Cp*Rh(MeCN)₃][SbF₆]₂ / AgOAc Benzimidates S₈ C-H activation and oxidative annulation arkat-usa.org
Nano-Nickel Ferrite (NNF) 2-Halobenzamides S₈ Ligand-free C-S/N-S bond formation arkat-usa.org

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing metal-free and environmentally benign synthetic methods. nih.gov These approaches often provide alternatives to traditional metal-catalyzed reactions, reducing cost and metal contamination in the final products.

A notable metal-free method for the synthesis of benzo[d]isothiazol-3(2H)-ones involves the use of Selectfluor. acs.org In this reaction, which can be considered a green chemistry approach, Selectfluor promotes a cascade N-S bond formation and C(sp³)–S bond cleavage of 2-methylthiobenzamides. acs.org The reaction proceeds efficiently without the need for a transition metal catalyst.

Green chemistry principles are also evident in protocols that utilize water as a solvent. For example, a heterogeneous cobalt phthalocyanine (B1677752) complex has been used to catalyze the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in aqueous media. nih.gov The use of water simplifies product purification and allows for the recycling of the reaction medium. nih.gov Another green approach involves the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur, although this method requires high temperatures. arkat-usa.org Furthermore, a one-pot cascade synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide (B126) has been achieved in water through a three-component reaction promoted by an organic base. researchgate.net

Table 2: Examples of Metal-Free and Green Synthetic Approaches

Method Reagents/Conditions Starting Material Key Features Ref
Selectfluor-mediated cyclization Selectfluor 2-Methylthiobenzamides Metal-free, cascade reaction acs.org
Heterogeneous catalysis in water Cobalt Phthalocyanine / O₂ 2-Mercaptobenzamides Green solvent, catalyst recycling nih.gov
One-pot oxidative cyclization Elemental sulfur, 135 °C ortho-Haloarylamidines Metal-free, one-pot arkat-usa.org
Base-promoted cascade reaction Triethylamine, Water ortho-Iodoanilines, acrylates, aroyl isothiocyanates Metal-free, green solvent researchgate.net

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing heterocyclic compounds, as it often avoids the need for chemical oxidants and operates under mild conditions. nih.govrsc.org

The electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones has been achieved through an intramolecular dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This process is typically carried out in an undivided cell under constant-current electrolysis. nih.gov A key advantage of this method is that the only byproduct is hydrogen gas, making it an environmentally friendly process. nih.gov The use of an additive like tetrabutylammonium (B224687) bromide can facilitate the reaction. nih.gov This electrochemical approach represents a green and efficient alternative to traditional chemical oxidation methods for N-S bond formation.

Table 3: Electrochemical Synthesis of Benzo[d]isothiazol-3(2H)-ones

Method Starting Material Electrolysis Conditions Additive Key Advantages Ref
Dehydrogenative Cyclization 2-Mercaptobenzamides Constant-current, undivided cell (n-Bu)₄NBr Metal-free, oxidant-free, H₂ as byproduct nih.gov

Regioselective Functionalization and Derivatization

C-H Functionalization Strategies for Benzo[d]isothiazoles

Direct C-H functionalization has become a highly efficient and atom-economical strategy for modifying core heterocyclic structures, avoiding the need for pre-functionalized substrates. nih.gov For the benzo[d]isothiazole scaffold, C-H functionalization allows for the introduction of various substituents directly onto the aromatic ring.

One prominent strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For example, a (pyridin-2-yl)isopropylamine (PIP-amine) directing group has been used in a copper-mediated C-H functionalization of benzamides with elemental sulfur to construct benzo[d]isothiazol-3(2H)-ones. nih.gov This method forms both C-S and N-S bonds in a single operation. Similarly, rhodium-catalyzed oxidative annulation of benzimidates relies on C-H activation to build the fused isothiazole ring. arkat-usa.org

While these methods build the ring via C-H functionalization, direct functionalization of a pre-formed benzo[d]isothiazole ring is also a key strategy for diversification. Although specific examples for the benzo[d]isothiazole core are less common in the provided results than for related heterocycles like benzothiazoles, the principles are transferable. For instance, palladium-catalyzed direct arylation is a common method for C-H functionalization of various heterocycles.

Specificity of Trifluoromethylation at the 7-Position

The introduction of a trifluoromethyl (CF₃) group into a heterocyclic scaffold can significantly modulate its physicochemical and biological properties. However, achieving regioselective trifluoromethylation directly onto the benzo[d]isothiazole ring, particularly at the 7-position, presents a significant challenge.

Direct C-H trifluoromethylation of heteroaromatic compounds is an area of active research, but control of regioselectivity is often difficult. For instance, the catalytic oxidative trifluoromethylation of imidazo[1,2-a]pyridines occurs regioselectively at the C3 position, while photoredox-catalyzed C-H trifluoromethylation of benzimidazoles is selective for the C4 position. acs.org These examples highlight that the electronic properties and reactivity of the specific heterocyclic system dictate the position of functionalization. There is limited information in the searched literature describing a direct C-H trifluoromethylation at the C7 position of a pre-formed benzo[d]isothiazole.

Consequently, the most reliable and common strategy to obtain this compound is to start with a benzene-based precursor that already contains the trifluoromethyl group at the desired position. arkat-usa.org The synthesis then proceeds by constructing the isothiazole ring onto this pre-functionalized aromatic substrate. For example, a starting material like 2-fluoro-3-(trifluoromethyl)benzonitrile (B123455) could be subjected to nucleophilic substitution with a sulfur source, followed by cyclization to form the target molecule, ensuring the CF₃ group remains at the 7-position of the final benzo[d]isothiazole structure. arkat-usa.org This substrate-controlled approach bypasses the challenges of regioselectivity associated with direct C-H functionalization of the fused heterocyclic system.

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Studies of Trifluoromethylation Processes

The introduction of a trifluoromethyl group onto an aromatic core, such as the one in 7-(trifluoromethyl)benzo[d]isothiazole, is a critical step in its synthesis. While specific mechanistic studies on the direct trifluoromethylation of benzo[d]isothiazole are not extensively detailed, the mechanisms can be inferred from established protocols for similar heterocyclic and aromatic systems.

Common strategies involve the use of electrophilic, nucleophilic, or radical trifluoromethylating agents. For instance, the trifluoromethylation of benzimidazoles has been achieved using Togni's reagent under photoredox catalysis. rsc.org This process is believed to proceed through a visible-light-induced pathway where a photocatalyst, such as fac-Ir(ppy)3, becomes excited and initiates the generation of a trifluoromethyl radical (•CF3). This radical then adds to the aromatic ring, followed by an oxidation and deprotonation sequence to yield the final product. A similar photoredox-catalyzed C-H trifluoromethylation could be a viable pathway for synthesizing this compound.

Another approach involves the condensation of precursor molecules with a source of trifluoromethyl groups. For example, 2-trifluoromethyl benzimidazoles can be synthesized by condensing diamines with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org The proposed mechanism involves the nucleophilic addition of an amino group from the precursor to CF3CN, forming an imidamide intermediate which then undergoes intramolecular cyclization to form the trifluoromethylated heterocycle. rsc.org

Copper-catalyzed trifluoromethylation of iodoarenes using reagents like 2-trifluoromethylbenzimidazoline has also been studied. nih.gov The mechanism suggests that a Cu(I)-CF3 species is generated, which then undergoes oxidative addition with the iodoarene in the rate-determining step, followed by reductive elimination to form the C-CF3 bond. nih.gov

Table 1: Potential Trifluoromethylation Mechanisms

Method Reagent Example Proposed Key Intermediate Mechanistic Pathway
Photoredox Catalysis Togni's Reagent Trifluoromethyl Radical (•CF3) Radical Aromatic Substitution
Condensation/Cyclization Trifluoroacetonitrile (CF3CN) Imidamide Intermediate Nucleophilic Addition-Cyclization

Influence of the Trifluoromethyl Group on Electronic Structure and Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, and its presence at the 7-position of the benzo[d]isothiazole ring system profoundly alters the molecule's electronic properties and chemical reactivity. nih.gov

The primary mode through which the trifluoromethyl (-CF3) group exerts its influence is the inductive effect (-I effect). nih.govnih.gov Due to the high electronegativity of the three fluorine atoms, the carbon atom of the -CF3 group becomes highly electron-deficient, which in turn strongly withdraws electron density from the attached benzene (B151609) ring of the benzo[d]isothiazole core. nih.gov

This strong inductive withdrawal has several consequences:

Increased Electrophilicity: The electron density of the entire aromatic system is lowered, making the molecule more susceptible to nucleophilic attack and less reactive towards electrophilic aromatic substitution. The inherent electron-deficient nature of the thiazole (B1198619) portion of the molecule is further amplified. mdpi.comresearchgate.net

Acidity of N-H Bond: For the related N-unsubstituted benzo[d]isothiazol-3(2H)-one, the presence of a -CF3 group on the benzene ring would increase the acidity of the N-H proton, making it easier to deprotonate.

Modulation of Reaction Sites: The -CF3 group acts as a meta-directing deactivator in electrophilic aromatic substitution reactions on the benzene ring. However, its influence on the reactivity of the isothiazole (B42339) ring itself is more complex, potentially activating the C3 position towards nucleophilic attack.

Studies on related benzothiazole (B30560) structures show that the introduction of electron-withdrawing groups significantly lowers the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net This lowering of orbital energies generally correlates with increased electrochemical stability and altered photophysical properties. mdpi.com

A key feature imparted by the trifluoromethyl group is enhanced chemical and metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the -CF3 group highly resistant to chemical, thermal, and photochemical degradation. mdpi.comrsc.org

This stability means that the 7-(trifluoromethyl) substituent is unlikely to be cleaved under many common reaction conditions. Research on the stability of trifluoromethylated arenes under both acidic and basic conditions has demonstrated their general robustness. rsc.org This allows for chemical modifications to be performed on other parts of the this compound molecule without affecting the -CF3 group itself. For instance, trifluoromethyl-containing oxazolidines have been shown to be completely hydrolytically stable. nih.gov

Reaction Intermediates and Transition States

The intermediates and transition states involved in reactions of this compound are dictated by the specific transformation.

In Trifluoromethylation Reactions: As discussed in section 3.1, the formation of the C7-CF3 bond can proceed through radical intermediates (e.g., a trifluoromethyl radical and a subsequent benzisothiazolyl radical adduct) or through organometallic transition states involving metals like copper. rsc.orgnih.govnih.gov In condensation-cyclization routes, a key intermediate is a species like an N-aryl imidamide, which forms prior to the ring-closing step. rsc.org

In Cyclization Reactions to Form the Core: The synthesis of the benzo[d]isothiazole ring itself often involves key intermediates. When starting from 2-mercaptobenzamides, a proposed mechanism involves the oxidation of the thiol to a thiyl radical intermediate, which then undergoes intramolecular nucleophilic attack by the amide nitrogen. nih.gov Alternatively, disulfide intermediates can be formed, which then cyclize to form the N-S bond. nih.gov The transition state for the cyclization step would involve the approach of the nitrogen nucleophile to the sulfur atom.

In Derivatization Reactions: Reactions involving the isothiazole ring, such as nucleophilic attack at the C3 position, would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nature of the N-S bond and the 7-CF3 group.

Pathway Analysis of Cyclization and Derivatization Reactions

The synthesis of the benzo[d]isothiazole scaffold can be achieved through various cyclization strategies, and the presence of the 7-trifluoromethyl group influences these pathways.

Intramolecular Cyclization: A common route is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This reaction is often catalyzed by transition metals like copper(I) or cobalt(II) under an oxygen atmosphere. nih.gov The pathway involves the formation of an N-S bond. The 7-CF3 group, being strongly electron-withdrawing, would make the amide proton more acidic and could influence the rate of the initial oxidation or the final cyclization step.

From 2-Halobenzamides: An alternative pathway involves the reaction of 2-halobenzamides with a sulfur source, such as potassium thiocyanate (B1210189) (KSCN) or elemental sulfur (S8), often catalyzed by copper. nih.gov A plausible mechanism involves the initial formation of a thiocyanate intermediate, which then undergoes intramolecular nucleophilic cyclization to form the benzo[d]isothiazol-3(2H)-one ring. nih.gov

Derivatization: Once formed, this compound can undergo further derivatization. The electron-deficient nature of the aromatic system makes it a candidate for nucleophilic aromatic substitution reactions. The isothiazole ring itself can be involved in reactions. For example, benzo[d]isothiazole 1,1-dioxides have been shown to undergo aza Paternò–Büchi reactions with alkenes under visible light, leading to the formation of azetidine (B1206935) intermediates that can be rearranged into larger ring systems. rsc.org The trifluoromethyl group would be expected to influence the photophysical properties and reactivity in such transformations.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3)
Trifluoroacetonitrile (CF3CN)
2-Trifluoromethylbenzimidazoline
Benzo[d]isothiazol-3(2H)-one
Benzothiazole
2-Mercaptobenzamide
Potassium Thiocyanate (KSCN)

Advanced Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 7-(Trifluoromethyl)benzo[d]isothiazole, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound provides information on the aromatic protons. While specific, detailed experimental data for this exact compound is not widely published in readily accessible literature, general principles of NMR spectroscopy allow for the prediction of the chemical shifts and coupling patterns. The protons on the benzo portion of the molecule would exhibit characteristic shifts and splitting patterns based on their position relative to the isothiazole (B42339) ring and the electron-withdrawing trifluoromethyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-47.8 - 8.2d7.5 - 8.5
H-57.4 - 7.7t7.5 - 8.5
H-67.6 - 7.9d7.5 - 8.5

Note: The data in this table is predicted based on spectroscopic principles and data from analogous compounds, as explicit experimental values for this compound are not available in the cited literature.

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of neighboring atoms. The carbon of the trifluoromethyl group would appear at a characteristic upfield position with splitting due to coupling with the fluorine atoms. The aromatic and isothiazole carbons would be found in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=N (Isothiazole)150 - 155
C-S (Isothiazole)120 - 125
Aromatic C-H120 - 140
Aromatic C-CF₃125 - 135 (q)
Aromatic C (fused)140 - 150
CF₃120 - 130 (q)

Note: The data in this table is predicted based on spectroscopic principles and data from analogous compounds, as explicit experimental values for this compound are not available in the cited literature.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a key diagnostic marker for the presence and electronic environment of the CF₃ group. The typical chemical shift range for a trifluoromethyl group attached to an aromatic ring is between -60 and -65 ppm relative to a standard such as CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atoms Predicted Chemical Shift (ppm) Predicted Multiplicity
-CF₃-60 to -65s

Note: The data in this table is predicted based on spectroscopic principles and data from analogous compounds, as explicit experimental values for this compound are not available in the cited literature.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, as the measured mass can be uniquely matched to a specific combination of atoms. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺204.0044

Note: The data in this table is calculated based on the elemental composition of this compound (C₈H₄F₃NS), as explicit experimental values are not available in the cited literature.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode. This technique would be suitable for the analysis of this compound, and the resulting mass spectrum would show a prominent peak corresponding to the protonated molecule, confirming its molecular weight. Mass spectral data for related benzothiazole (B30560) compounds have been successfully obtained using ESI-MS.

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the advanced spectroscopic characterization of the compound this compound, including Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.

Therefore, it is not possible to provide a detailed, data-driven article on the specific topics requested in the outline. Scientific and chemical compound databases list the existence of this compound, but research articles detailing its synthesis and in-depth spectroscopic analysis are not present in the public domain.

Future research may involve the synthesis and characterization of this compound, at which point the spectroscopic data requested would become available.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the quantum mechanical properties of molecules, offering a balance between accuracy and computational cost. libretexts.org It is instrumental in predicting various molecular attributes of 7-(Trifluoromethyl)benzo[d]isothiazole.

The initial step in most computational studies is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. researchgate.netwikipedia.org

The geometry of the benzisothiazole core is expected to be largely planar. The introduction of the trifluoromethyl (CF3) group at the 7-position of the benzo ring is a key structural feature. The CF3 group is known for its strong electron-withdrawing nature and its steric bulk. Conformational analysis would focus on the rotation around the C-C bond connecting the CF3 group to the aromatic ring to identify the lowest energy conformer. researchgate.net It is anticipated that the staggered conformations of the CF3 group relative to the plane of the benzisothiazole ring would be the most stable.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Benzothiazole (B30560) Derivative Note: This table is illustrative and based on data for related benzothiazole derivatives. Specific values for this compound would require dedicated calculations.

ParameterPredicted Value Range
C-C (aromatic)1.38 - 1.42 Å
C-S~1.77 Å
C=N~1.30 Å
C-N~1.39 Å
C-CF3~1.50 Å
C-F~1.35 Å
∠C-S-C~88°
∠S-C-N~111°

Data inferred from studies on similar benzothiazole structures. libretexts.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzisothiazole ring system, particularly involving the sulfur and nitrogen atoms and the π-system of the benzene (B151609) ring. The LUMO, conversely, is anticipated to be influenced significantly by the strongly electron-withdrawing trifluoromethyl group. The presence of the CF3 group is predicted to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted benzo[d]isothiazole. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule can be more readily excited, which has implications for its potential applications in electronics and photochemistry. scirp.org

Table 2: Predicted Frontier Molecular Orbital Properties Note: This table is illustrative. Actual values require specific DFT calculations for this compound.

PropertyPredicted Characteristic
HOMO EnergyRelatively high, localized on benzisothiazole ring
LUMO EnergyLowered due to the electron-withdrawing CF3 group
HOMO-LUMO Gap (ΔE)Smaller than unsubstituted benzo[d]isothiazole, indicating higher reactivity

Predictions based on general principles of substituent effects on aromatic systems. mdpi.comrsc.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific bonds and functional groups. kbhgroup.in

For this compound, characteristic vibrational modes would include the stretching and bending of the C-H, C=C, C=N, C-S, and C-F bonds. The vibrations of the trifluoromethyl group, in particular, would give rise to strong and distinct absorption bands in the IR spectrum.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govscirp.org The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MESP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the nitrogen atom of the isothiazole (B42339) ring due to its lone pair of electrons. The region around the electron-withdrawing trifluoromethyl group is anticipated to have a significantly positive potential (colored blue), making the adjacent carbon atom a potential site for nucleophilic attack. The hydrogen atoms of the benzene ring would also exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.deresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as second-order perturbation energies (E(2)). These energies indicate the strength of hyperconjugative interactions.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals of the aromatic ring. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group would lead to substantial charge transfer from the benzisothiazole ring system to the CF3 group. This intramolecular charge transfer is a key feature influencing the molecule's electronic properties and reactivity. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). rsc.orgnih.govresearchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. kbhgroup.inresearchgate.net

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO (located on the benzisothiazole ring) to the LUMO (influenced by the CF3 group). The presence of the trifluoromethyl group is expected to cause a shift in the absorption maxima compared to the unsubstituted parent compound. These theoretical predictions can be invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical behavior of the molecule. sci-hub.se

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Currently, there are no specific theoretical studies in the available scientific literature that focus on predicting the nonlinear optical (NLO) properties of this compound. However, computational research on related benzothiazole and other heterocyclic derivatives provides a framework for how such an investigation could be approached and what might be expected.

Theoretical predictions of NLO properties are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). For instance, studies on various D-π-A (donor-pi-acceptor) systems incorporating benzothiazole moieties have demonstrated that the benzothiazole unit can act as an effective electron acceptor. The introduction of a strong electron-withdrawing group, such as the trifluoromethyl (-CF3) group, on the benzene ring would likely enhance the acceptor character of the system. This enhancement, in turn, could lead to a significant second-order NLO response, which is quantified by the first hyperpolarizability (β).

The computational approach would involve optimizing the molecular geometry of this compound and then calculating its electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set. Time-dependent DFT (TD-DFT) calculations would also be crucial to understand the electronic transitions and their contribution to the NLO response. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability values, indicating a more significant NLO response.

While no specific data exists for this compound, a hypothetical data table for predicted NLO properties based on studies of similar molecules is presented below for illustrative purposes.

Table 1: Hypothetical NLO Properties of this compound

Parameter Predicted Value (a.u.)
Dipole Moment (μ) > 3.0
Average Polarizability (α) > 150

Molecular Dynamics (MD) Simulations in Conformational Studies

Specific molecular dynamics (MD) simulations focused on the conformational analysis of this compound are not documented in the current body of scientific literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment.

For a molecule like this compound, which has a relatively rigid bicyclic core, MD simulations would be particularly useful for studying the rotation and flexibility of the trifluoromethyl group. The simulation would track the atomic movements based on a chosen force field, revealing the preferred orientations of the -CF3 group relative to the benzo[d]isothiazole ring system. Key parameters that would be analyzed from an MD simulation include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle distributions for the C-C bond connecting the trifluoromethyl group to the aromatic ring.

In the absence of specific studies, it can be hypothesized that the trifluoromethyl group would exhibit rotational freedom, but with certain conformations being more energetically favorable due to steric and electronic interactions with the adjacent isothiazole ring and the rest of the benzene ring. MD simulations of benzo[d]isothiazole derivatives in the context of their interaction with biological targets, such as proteins, have been reported, demonstrating the utility of this method in understanding binding modes and intermolecular interactions. nih.gov

Supramolecular Assembly and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

There are no published studies that specifically report on the supramolecular assembly or Hirshfeld surface analysis of this compound. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed understanding of how molecules pack in the solid state.

This analysis generates a 3D surface around a molecule, colored according to the type and proximity of intermolecular contacts. From this surface, a 2D "fingerprint" plot is derived, which summarizes the intermolecular interactions. For this compound, one would expect a variety of intermolecular contacts to contribute to its crystal packing. Given the presence of hydrogen, carbon, nitrogen, sulfur, and fluorine atoms, interactions such as H···H, C···H, N···H, S···H, and F···H contacts would be anticipated.

Based on Hirshfeld surface analyses of other molecules containing trifluoromethyl groups and heterocyclic rings, it is probable that H···H contacts would constitute a significant portion of the total intermolecular interactions. The highly electronegative fluorine atoms of the trifluoromethyl group would likely participate in F···H and possibly F···C or F···S interactions, which can be crucial in directing the supramolecular assembly. The aromatic rings would also be expected to engage in π-π stacking or C-H···π interactions.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the table below.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular Contact Percentage Contribution
H···H 35-45%
F···H 15-25%
C···H 10-20%
N···H 5-10%
S···H <5%
C···C (π-π) <5%

Research Applications and Future Perspectives in Organic Chemistry

7-(Trifluoromethyl)benzo[d]isothiazole as a Scaffold in Synthetic Chemistry

The this compound core is a versatile building block in synthetic chemistry, primarily due to the unique combination of the benzo[d]isothiazole heterocycle and the electron-withdrawing trifluoromethyl group. The isothiazole (B42339) scaffold itself is a key component in numerous biologically active compounds. arkat-usa.org The fusion of the benzene (B151609) and isothiazole rings creates a rigid, planar system that can be strategically functionalized.

The presence of the CF₃ group at the 7-position exerts a strong electronic influence on the entire heterocyclic system. This modification can enhance the molecule's utility as a synthetic intermediate. For instance, trifluoromethylated N-heterocycles are high-value targets in medicinal chemistry because the CF₃ group can drastically alter chemical and biological properties. acs.org The this compound scaffold serves as a foundational structure from which a diverse library of more complex molecules can be built, targeting applications in medicinal chemistry and materials science. arkat-usa.org The development of synthetic methodologies that provide access to this and other CF₃-containing heterocycles is driven by their widespread application in pharmaceuticals and agrochemicals. rsc.org

Strategies for Further Functionalization and Molecular Diversification

Molecular diversification of the this compound scaffold can be achieved through several synthetic strategies, targeting either the trifluoromethyl group or the heterocyclic core.

Functionalization of the Heterocyclic Core: The benzo[d]isothiazole ring system is amenable to various transformations. For example, the sulfur atom can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides or the corresponding 1,1-dioxides, which are themselves valuable synthetic intermediates. mdpi.com Methods involving selective oxidation using reagents like Selectfluor have been developed for related systems. mdpi.com Furthermore, C-H activation and cross-coupling reactions on the benzene portion of the scaffold represent powerful tools for introducing new substituents and building molecular complexity, a common strategy in modern heterocycle synthesis. berkeley.edu

Modification of the Trifluoromethyl Group: While the C-F bond is one of the strongest in organic chemistry, recent advancements have enabled the functionalization of trifluoromethyl groups. acs.org Reductive defluorination can transform a -CF₃ group into a difluoromethyl (-CF₂H) group. acs.org More advanced strategies involve base-mediated didefluorination of related ortho-trifluoromethyl benzylamines, which proceed through difluoroquinone methide intermediates to yield monofluorinated products. acs.org Such transformations open pathways to novel fluorinated analogues that are otherwise difficult to access.

A summary of potential functionalization strategies is presented below.

Target SiteReaction TypePotential Reagents/MethodsOutcome
Benzo[d]isothiazole Core Oxidation (at Sulfur)Selectfluor, m-CPBAFormation of S-oxides, S-dioxides mdpi.com
Benzo[d]isothiazole Core C-H FunctionalizationTransition Metal CatalysisIntroduction of aryl, alkyl, or other groups
Trifluoromethyl Group Reductive DefluorinationPhotoredox Catalysis, Metal-mediated reductionConversion of -CF₃ to -CF₂H acs.org
Trifluoromethyl Group Anionic DefluorinationBase-promoted 1,4-eliminationGeneration of partially fluorinated intermediates acs.org

Integration into Advanced Organic Materials Research

Heterocyclic compounds are integral to the design of advanced organic materials for applications in electronics and photonics. berkeley.edu The incorporation of trifluoromethyl groups is a known strategy to tune the electronic properties of these materials. For instance, in derivatives of 2H-benzo[d]1,2,3-triazole, a related heterocycle, the inclusion of a 3,5-bis(trifluoromethyl)phenyl group was found to increase the electron-withdrawing character of the resulting dyes, which is beneficial for applications requiring specific electronic tuning. mdpi.com

By extension, this compound is a promising candidate for integration into organic materials. Its strong electron-withdrawing CF₃ group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated systems, which is a critical parameter in the design of:

Organic Field-Effect Transistors (OFETs): The electron-accepting nature of the scaffold could facilitate n-type (electron-transporting) behavior.

Organic Solar Cells (OSCs): The molecule could serve as a building block for non-fullerene acceptors or donor-acceptor polymers. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The rigid, fluorinated scaffold could be incorporated into host or emissive materials to enhance performance and stability.

The multifunctionality and tunable properties of such heterocycles make them excellent candidates for developing sustainable and efficient materials for a range of technological applications. mdpi.com

Emerging Methodologies for Trifluoromethylated Heterocycle Synthesis

The synthesis of trifluoromethyl-containing heterocycles is a highly active area of research, with numerous innovative methods being developed. rsc.org These strategies generally fall into two categories: the cyclization of trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-formed heterocycle. rsc.org

Recent advancements include:

Photochemical Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. acs.org For example, a self-catalyzed phototandem trifluoromethylation/cyclization has been developed to produce trifluoromethylated pyrazolinones using a thianthrenium salt as both the CF₃ radical source and an internal oxidant, eliminating the need for external catalysts. acs.org

Electrochemical Synthesis: An electrophotochemical approach allows for the use of trifluoroacetic acid (TFA), an inexpensive and abundant reagent, as the CF₃ source for the trifluoromethylation of arenes and heteroarenes. nih.gov This method is notable for being catalyst- and oxidant-free, offering a sustainable pathway to these valuable compounds. nih.gov

Domino and Multicomponent Reactions: Three-component domino reactions have been employed to synthesize CF₃-benzothiophene fused heterocycles in a cost-effective and environmentally friendly manner. rsc.org These one-pot procedures increase efficiency by forming multiple bonds in a single operation.

MethodologyCF₃ SourceKey FeaturesReference
Phototandem CyclizationTrifluoromethyl thianthrenium triflateExogenous catalyst- and oxidant-free; mild conditions. acs.org
Electrophotochemical TrifluoromethylationTrifluoroacetic Acid (TFA)Sustainable; uses inexpensive CF₃ source; improved chemoselectivity with light. nih.gov
Domino Reactionsα,β-unsaturated trifluoromethyl ketonesHigh efficiency; one-pot synthesis. rsc.org
Cyclization of CF₃ Building BlocksTrifluoroacetyl derivativesUtilizes inexpensive and readily available starting materials. rsc.org

These emerging methodologies provide powerful new routes for the synthesis of this compound and its derivatives, enabling greater access to this important class of compounds.

Open Challenges and Future Research Directions in Fluorinated Benzo[d]isothiazole Chemistry

Despite significant progress, the chemistry of fluorinated benzo[d]isothiazoles presents several challenges and opportunities for future research.

Open Challenges:

Selective Synthesis and Functionalization: Achieving regioselective synthesis of specific isomers of trifluoromethylated benzo[d]isothiazoles remains a challenge. Furthermore, developing methods for the selective C-H functionalization at various positions on the aromatic ring in the presence of the sensitive isothiazole core and the robust CF₃ group requires highly specific catalytic systems.

C-F Bond Activation: While some progress has been made, the controlled and selective activation of C-F bonds within the trifluoromethyl group for further diversification remains a difficult task due to their high bond strength. acs.org Developing catalytic systems that can achieve this under mild conditions is a major goal.

Understanding Structure-Property Relationships: A deeper understanding of how the position of the CF₃ group on the benzo[d]isothiazole ring influences its electronic, photophysical, and biological properties is needed. This knowledge is crucial for the rational design of new functional molecules.

Future Research Directions:

Development of Novel Catalytic Systems: Exploration of new catalysts, including photoredox and electrocatalytic systems, for the efficient and selective synthesis and functionalization of fluorinated benzo[d]isothiazoles. acs.orgnih.gov

Applications in Medicinal Chemistry: Expanding the exploration of this compound derivatives as potential therapeutic agents. The core is found in compounds with antiproliferative activity, and the CF₃ group could enhance potency and pharmacokinetic properties. nih.govnih.gov

Advanced Materials Design: Systematically integrating the this compound scaffold into organic electronic materials and studying its impact on device performance and stability. mdpi.com

Sustainable Chemistry: Focusing on developing greener synthetic routes that utilize non-toxic reagents, reduce waste, and operate under milder conditions, aligning with the principles of sustainable chemistry. acs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(Trifluoromethyl)benzo[d]isothiazole, and how can reaction intermediates be optimized?

  • Methodological Answer : The synthesis typically starts with halogenated aniline derivatives (e.g., 3-chloro-4-fluoroaniline) as precursors. For example, 7-chloro-6-fluoro-2-aminobenzothiazole is prepared via cyclization using thiophilic reagents like PCl₃ or Lawesson’s reagent . Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients), and reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) as the mobile phase . Optimization includes adjusting reaction time (e.g., reflux for 3–6 hours) and stoichiometry of trifluoromethylating agents (e.g., CF₃Cu or CF₃I in the presence of Pd catalysts) .

Q. How can the purity and structural integrity of this compound derivatives be confirmed?

  • Methodological Answer :

  • Purity : Melting point determination (uncorrected values) and TLC (Rf comparison with standards) are standard .
  • Structural Confirmation :
  • IR Spectroscopy : Peaks at ~3450 cm⁻¹ (N–H stretch) and ~1630 cm⁻¹ (C=O stretch) for amide intermediates .
  • NMR : ¹H-NMR signals at δ 8.4 ppm (singlet for –NH in chloroacetamido intermediates) ; ¹³C-NMR to confirm trifluoromethyl integration.
  • X-ray Crystallography : Resolves tautomeric equilibria (e.g., benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives) and quantifies dihedral angles between aromatic rings .

Q. What safety protocols are essential when handling this compound and its intermediates?

  • Methodological Answer :

  • Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Waste Disposal : Neutralize acidic/byproduct streams (e.g., triethylammonium chloride) with 10% NaOH before disposal .

Advanced Research Questions

Q. How can tautomerism in intermediates (e.g., benzo[d]thiazolotetrazoles) affect synthetic outcomes, and what strategies mitigate this?

  • Methodological Answer : Tautomeric equilibria (e.g., between benzo[4,5]thiazolo[3,2-d]tetrazole 1a and 2-azidobenzo[d]thiazole 2a ) are solvent-dependent. In CDCl₃, the ratio shifts from 1.8:1 to 1:1 over time . Mitigation strategies:

  • Use non-polar solvents (e.g., THF) to stabilize the tetrazole form.
  • Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to "lock" intermediates into triazole products, bypassing equilibrium issues .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vivo Models : For anti-inflammatory activity, use carrageenan-induced rat paw edema; measure edema volume at 1–6 hours post-administration .
  • Dose-Response Studies : Test compounds at 25–100 mg/kg (oral) with indomethacin as a positive control.
  • Mechanistic Probes : Assess COX-2 inhibition via ELISA or Western blot to link structure-activity relationships (SAR) .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of benzo[d]isothiazole scaffolds?

  • Methodological Answer :

  • Computational Analysis : Density functional theory (DFT) calculations reveal that the –CF₃ group increases electron-withdrawing effects, lowering LUMO energy by ~1.2 eV, which enhances electrophilic substitution reactivity at the C4 position .
  • Experimental Validation : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in Suzuki-Miyaura couplings. Use Hammett plots to quantify substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.